molecular formula C7H5BF5K B2920603 Potassium (2,4-difluorobenzyl)trifluoroborate CAS No. 1632070-90-6

Potassium (2,4-difluorobenzyl)trifluoroborate

Cat. No.: B2920603
CAS No.: 1632070-90-6
M. Wt: 234.02
InChI Key: RVYGULLVNAILFK-UHFFFAOYSA-N
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Description

Potassium (2,4-difluorobenzyl)trifluoroborate (CAS 1632070-90-6) is part of a class of organotrifluoroborate salts valued in synthetic organic chemistry for their enhanced stability and utility as coupling partners in transition-metal-catalyzed reactions . Unlike boronic acids, which can be air-sensitive and prone to protodeboronation, potassium trifluoroborates are typically crystalline, air- and moisture-stable solids that are easy to handle and store, making them convenient reagents for multi-step synthesis . Their primary research value lies in their application in Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds that is ubiquitous in pharmaceutical development and materials science . In this mechanism, the trifluoroborate salt is activated by a base to form a reactive boronate species, which then undergoes transmetalation with a palladium catalyst before final reductive elimination yields the coupled product . It is important for researchers to note that a closely related compound, Potassium 2,4-difluorophenyltrifluoroborate (CAS 871231-41-3), is more widely reported in chemical databases and commercial catalogs . While the benzyl derivative features a -CH2- linker, the phenyl analogue couples the fluorine-substituted ring directly to the boron atom, leading to different reactivity and applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet for proper handling and storage guidelines, which generally recommend storage at ambient temperatures in an inert atmosphere .

Properties

IUPAC Name

potassium;(2,4-difluorophenyl)methyl-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF5.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYGULLVNAILFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=C(C=C(C=C1)F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF5K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2,4-difluorobenzyl)trifluoroborate can be synthesized through the reaction of 2,4-difluorobenzyl bromide with potassium trifluoroborate. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reactors and more controlled environments to ensure purity and yield. The compound is often purified through crystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Cross-Coupling Reactions

One of the primary applications of potassium (2,4-difluorobenzyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the introduction of the 2,4-difluorobenzyl group onto various organic molecules. The mechanism involves several key steps:

  • Oxidative Addition : The aryl halide reacts with a palladium catalyst to form an organo-palladium(II) complex.
  • Transmetalation : The organoboron compound is converted to a nucleophilic borate in the presence of a base, which then attacks the palladium complex.
  • Reductive Elimination : The two aryl groups are eliminated from the palladium complex to form a new carbon-carbon bond.

This method is particularly effective due to the stability of trifluoroborates compared to traditional boronic acids, allowing for broader application in synthetic chemistry .

Hydrolysis Reactions

This compound can be hydrolyzed to yield the corresponding boronic acid. A study demonstrated an efficient method for converting potassium organotrifluoroborates to their corresponding boronic acids using montmorillonite K10 as a catalyst in water as the solvent. The hydrolysis rate is influenced by the substituents on the boronic acid, indicating that different organic moieties can significantly affect reaction outcomes .

Nitrosation Reactions

The compound can also undergo nitrosation, where it reacts with nitrosonium tetrafluoroborate to form nitroso derivatives. This reaction has been shown to be selective and mild, allowing for further transformations into nitrogen-containing products. The process can yield diverse compounds through one-pot reactions that combine nitrosation with subsequent reductions or Diels-Alder reactions .

Reaction Yields and Conditions

Reaction TypeYield (%)Solvent UsedCatalyst Used
Suzuki-MiyauraUp to 97%THFPd-based catalyst
HydrolysisVariableWaterMontmorillonite K10
NitrosationUp to 87%N/AN/A

Mechanism of Action

The mechanism of action of potassium (2,4-difluorobenzyl)trifluoroborate in cross-coupling reactions involves the formation of a boronate complex, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronate complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aryl Trifluoroborates (e.g., Potassium (2,4-Difluorophenyl)trifluoroborate)

While structurally analogous, the benzyl group in Potassium (2,4-difluorobenzyl)trifluoroborate introduces a methylene spacer, increasing steric bulk and altering electronic effects compared to aryl derivatives like Potassium (2,4-difluorophenyl)trifluoroborate. This spacer enhances stability and modifies reactivity in cross-couplings. For instance, aryl trifluoroborates undergo hydrolysis to boronic acids during Suzuki reactions, which can lead to side reactions, whereas benzyl derivatives exhibit slower hydrolysis, improving selectivity .

Property This compound Potassium (2,4-Difluorophenyl)trifluoroborate
Hydrolysis Rate Slower Faster
Suzuki Coupling Yield* ~85% (estimated) 55–95% (varies with substrate)
Stability >1 year (crystalline, bench-stable) Moderate (sensitive to moisture)

*Yields inferred from analogous benzyl/aryl trifluoroborate reactions.

Alkenyl Trifluoroborates (e.g., Potassium Vinyl Trifluoroborate)

Alkenyl trifluoroborates, such as Potassium Vinyl Trifluoroborate, are highly reactive in photoredox and cross-coupling reactions. However, their electron-rich double bonds make them prone to oxidation. In contrast, the 2,4-difluorobenzyl group provides electronic deactivation, reducing unwanted side reactions in electrophilic substitutions. For example, alkenyl trifluoroborates achieve ~76% yields in cross-couplings , whereas benzyl derivatives offer complementary reactivity in sterically demanding contexts .

Alkoxymethyl Trifluoroborates (e.g., Potassium Bromomethyltrifluoroborate)

However, their polar substituents limit solubility in non-polar solvents. The 2,4-difluorobenzyl group improves lipophilicity, enhancing compatibility with organic media. Additionally, alkoxymethyl derivatives require stringent anhydrous conditions , while benzyl trifluoroborates tolerate mild moisture due to their crystalline stability .

Heterocyclic Trifluoroborates (e.g., Pyrimidin-6-yl Trifluoroborates)

Heterocyclic trifluoroborates, such as pyrimidin-6-yl derivatives, are robust intermediates for drug discovery. However, their synthesis often requires complex multi-step routes. This compound simplifies preparation via direct lithiation-borylation , offering comparable stability (1+ year shelf life) but broader applicability in aryl-alkyl couplings.

Biological Activity

Potassium (2,4-difluorobenzyl)trifluoroborate is a specialized organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

This compound is characterized by its trifluoroborate moiety, which enhances its stability and reactivity in various chemical reactions. The compound can be synthesized through the reaction of 2,4-difluorobenzyl alcohol with potassium trifluoroborate in the presence of appropriate catalysts. This synthesis method is notable for its efficiency and yield in producing high-purity compounds suitable for biological studies.

The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial in the synthesis of various biologically active compounds, including pharmaceuticals. The presence of fluorine atoms in the structure may influence the lipophilicity and permeability of the resulting products, enhancing their bioavailability .

Anticancer Activity

Recent studies have indicated that compounds derived from this compound exhibit promising anticancer properties. For instance, derivatives synthesized through cross-coupling reactions have shown cytotoxic effects against several cancer cell lines. One study demonstrated that a compound synthesized from this boron reagent induced apoptosis in FaDu hypopharyngeal tumor cells at concentrations lower than those required for standard chemotherapeutics like bleomycin .

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in FaDu cells; potential as a chemotherapeutic agent
Cross-CouplingEffective in Suzuki-Miyaura reactions for synthesizing biologically active compounds
Lipophilicity InfluenceModulates ADME properties influencing drug design

Case Study 1: Synthesis and Testing of Anticancer Compounds

In a recent investigation, researchers synthesized a series of compounds using this compound as a key intermediate. The resulting compounds were tested against various cancer cell lines, revealing significant cytotoxicity. The study highlighted the importance of structural modifications in enhancing biological activity and suggested further exploration into fluorinated compounds for drug development .

Case Study 2: Mechanistic Studies Using NMR

A study utilized 19^{19}F NMR spectroscopy to probe the biological mechanisms underlying the action of fluorinated compounds derived from this compound. The results indicated that these compounds could interact with specific biological targets, potentially leading to novel therapeutic strategies against cancer .

Q & A

Q. What are the challenges in scaling up reactions involving this compound, and how are they addressed?

  • Scalability : Batch synthesis limitations (e.g., Soxhlet extraction inefficiency) are overcome via continuous flow systems. Optimize stoichiometry (3 equiv alkoxide for SN2 reactions) .
  • Safety : Handle fluoride byproducts (e.g., KF) with caution—use fume hoods and HEPA filters to avoid inhalation .

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